REACTION_SMILES
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[CH2:6]([Cl:7])[CH2:8][Cl:9].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:17][O:18][c:19]1[cH:20][cH:21][c:22]([CH2:25][CH2:26][C:27](=[O:28])[OH:29])[cH:23][cH:24]1.[CH3:2][NH:3][O:4][CH3:5].[ClH:1]>>[CH3:2][N:3]([O:4][CH3:5])[C:27]([CH2:26][CH2:25][c:22]1[cH:21][cH:20][c:19]([O:18][CH3:17])[cH:24][cH:23]1)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1ccc(CCC(=O)N(C)OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |